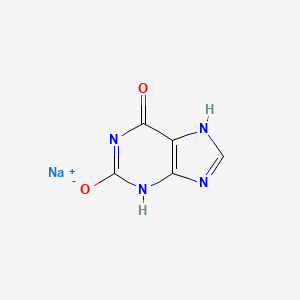

sodium;6-oxo-3,7-dihydropurin-2-olate

Description

Properties

IUPAC Name |

sodium;6-oxo-3,7-dihydropurin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDXLLDCXWUUKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reaction Setup : Xanthine (10 g, 65.8 mmol) is suspended in deionized water (200 mL) at 60°C.

-

Base Addition : Aqueous NaOH (1M, 65.8 mL) is added dropwise until pH 8.5–9.0 is achieved.

-

Filtration and Crystallization : The mixture is filtered hot to remove undissolved impurities, then cooled to 4°C. Sodium xanthine salt precipitates as white crystals.

-

Yield : 85–90% (9.2–9.7 g).

Key Parameters :

-

Temperature control during base addition prevents decomposition.

-

Supersaturation via rapid cooling enhances crystal purity.

Catalytic Hydrogenation of 6-Chloropurine Derivatives

This method avoids direct handling of xanthine by starting from 6-chloropurine, a more reactive intermediate.

Synthetic Pathway

-

Chlorination : Xanthine is treated with phosphorus oxychloride (POCl₃) to form 6-chloropurine.

-

Hydrogenolysis : 6-Chloropurine undergoes catalytic hydrogenation (H₂, 50 psi) in the presence of 5% Pd/C to yield xanthine.

-

Salt Formation : The resultant xanthine is neutralized with NaHCO₃ in ethanol.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | Toluene | 110°C | 6 h | 78% |

| Hydrogenolysis | H₂/Pd/C | EtOH | 25°C | 12 h | 92% |

| Neutralization | NaHCO₃ | EtOH | 60°C | 2 h | 88% |

Advantages :

Enzymatic Hydrolysis of Purine Nucleosides

Biocatalytic methods offer eco-friendly alternatives. Xanthosine (a ribonucleoside) is hydrolyzed by purine nucleoside phosphorylase (PNP) to yield xanthine, followed by sodium salt formation.

Protocol

-

Substrate Preparation : Xanthosine (15 mM) is dissolved in phosphate buffer (pH 7.4).

Chemical Reactions Analysis

Types of Reactions: Teriflunomide undergoes various chemical reactions, including:

Oxidation: Teriflunomide can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: Teriflunomide can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Teriflunomide, which can have different pharmacological properties .

Scientific Research Applications

Pharmacological Applications

Bronchodilation and Respiratory Disorders

Xanthine sodium salt has been utilized as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves relaxation of bronchial smooth muscles, thereby improving airflow and reducing symptoms associated with these diseases.

Diuretic Effects

In nephrology, xanthine derivatives are studied for their diuretic properties. They facilitate the removal of excess fluid from the body, making them beneficial in conditions like congestive heart failure and renal disorders.

Cardiovascular Health

Research indicates that xanthine derivatives can act as vasodilators by generating nitric oxide under hypoxic conditions. This property may be harnessed in treating ischemic heart disease, enhancing blood flow where it is compromised.

Neuropharmacology

Xanthines have shown potential in modulating neuronal excitability through their effects on sodium channels. This suggests possible applications in treating neurological disorders where such modulation is beneficial.

Gout and Hyperuricemia Management

The therapeutic effects of xanthine oxidase inhibitors are well-documented in managing gout and hyperuricemia. Recent studies also suggest their role in reducing ischemic tissue damage and inflammation, expanding their therapeutic scope.

Research Applications

Model Compound in Studies

Xanthine sodium salt serves as a model compound in various biochemical studies. Its structural properties allow researchers to investigate interactions with different biological targets, including enzymes and receptors.

Phosphodiesterase Inhibition

A series of studies have focused on purin-6-one derivatives, including sodium;6-oxo-3,7-dihydropurin-2-olate, as phosphodiesterase inhibitors. These compounds have shown significant inhibitory activity against phosphodiesterase-2 (PDE2), which is crucial for regulating cellular signaling pathways .

| Compound | IC50 (μM) |

|---|---|

| 2j | 1.73 |

| 2p | 0.18 |

| 2q | 3.43 |

Antimicrobial Properties

Research indicates that xanthine sodium salt exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve interference with nucleic acid synthesis critical for bacterial replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Preliminary studies suggest that xanthine sodium salt may possess anticancer properties, inducing apoptosis in certain cancer cell lines through activation of specific signaling pathways. This positions the compound as a potential lead for developing novel anticancer therapies.

Mechanism of Action

Teriflunomide exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the proliferation of rapidly dividing cells, including activated T cells, which are thought to drive the disease process in multiple sclerosis . Teriflunomide also blocks the transcription factor NF-κB and inhibits tyrosine kinase enzymes at high doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between sodium;6-oxo-3,7-dihydropurin-2-olate and structurally or functionally related compounds.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights:

Solubility and Reactivity :

- The sodium salt exhibits superior water solubility compared to neutral purine derivatives (e.g., hypoxanthine 3-oxide) due to its ionic nature, facilitating its use in aqueous reactions .

- In contrast, 6-methoxypurine 3-oxide and n-(6-oxo-3,7-dihydropurin-2-yl)acetamide are less polar, favoring organic solvents for synthesis and applications .

Stability :

- This compound is expected to be stable in neutral to alkaline conditions, akin to hypoxanthine 3-oxide .

- Purine-6-sulfonate 3-oxide decomposes in strong acids, releasing SO₂, whereas the sodium salt may resist such degradation .

Synthetic Methods :

- The sodium salt is likely synthesized via straightforward deprotonation, while 6-substituted purine 3-oxides require multi-step reactions (e.g., oxidation, nucleophilic substitution) .

- Yields for related compounds vary significantly: 6-methoxypurine 3-oxide is obtained in 36% yield, whereas n-(6-oxo-3,7-dihydropurin-2-yl)acetamide’s synthesis efficiency is unspecified but inferred to require purification steps .

Applications: Coordination Chemistry: this compound’s ability to form copper complexes (similar to 9-deazahypoxanthine complexes) suggests utility in catalysis or material science .

Research Findings and Data

- Metal Complex Formation: Copper(II) complexes of 9-deazahypoxanthine (structurally similar to this compound) demonstrate pH-dependent synthesis. At pH ~5, sulfate-bridged dimers form, while nitrate complexes require methanol as a solvent . This suggests the sodium salt could similarly engage in pH-sensitive coordination.

- Hydrolysis Behavior : Hypoxanthine 3-oxide hydrolyzes in acid to hypoxanthine, whereas purine-6-sulfonate 3-oxide releases SO₂ in H₂SO₄ . The sodium salt’s behavior under acidic conditions remains unexplored but may differ due to its ionic stability.

- Thermal Stability : 6-Methoxypurine 3-oxide’s high melting point (>350°C) contrasts with the sodium salt’s likely lower thermal stability, inferred from its ionic lattice structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.